2-[2-(1H-Indol-3-yl)ethyl]-4-nitro-1H-isoindole-1,3(2H)-dione 2-[2-(1H-Indol-3-yl)ethyl]-4-nitro-1H-isoindole-1,3(2H)-dione
Brand Name: Vulcanchem
CAS No.: 293324-73-9
VCID: VC0420548
InChI: InChI=1S/C18H13N3O4/c22-17-13-5-3-7-15(21(24)25)16(13)18(23)20(17)9-8-11-10-19-14-6-2-1-4-12(11)14/h1-7,10,19H,8-9H2
SMILES: C1=CC=C2C(=C1)C(=CN2)CCN3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-]
Molecular Formula: C18H13N3O4
Molecular Weight: 335.3g/mol

2-[2-(1H-Indol-3-yl)ethyl]-4-nitro-1H-isoindole-1,3(2H)-dione

CAS No.: 293324-73-9

Main Products

VCID: VC0420548

Molecular Formula: C18H13N3O4

Molecular Weight: 335.3g/mol

2-[2-(1H-Indol-3-yl)ethyl]-4-nitro-1H-isoindole-1,3(2H)-dione - 293324-73-9

CAS No. 293324-73-9
Product Name 2-[2-(1H-Indol-3-yl)ethyl]-4-nitro-1H-isoindole-1,3(2H)-dione
Molecular Formula C18H13N3O4
Molecular Weight 335.3g/mol
IUPAC Name 2-[2-(1H-indol-3-yl)ethyl]-4-nitroisoindole-1,3-dione
Standard InChI InChI=1S/C18H13N3O4/c22-17-13-5-3-7-15(21(24)25)16(13)18(23)20(17)9-8-11-10-19-14-6-2-1-4-12(11)14/h1-7,10,19H,8-9H2
Standard InChIKey BHNSAAKOBFHENT-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=CN2)CCN3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-]
Canonical SMILES C1=CC=C2C(=C1)C(=CN2)CCN3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-]
PubChem Compound 739325
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator